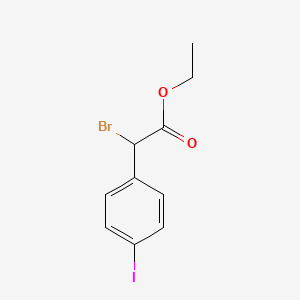

Ethyl 2-bromo-2-(4-iodophenyl)acetate

Description

Ethyl 2-bromo-2-(4-iodophenyl)acetate is a halogenated ester with a brominated α-carbon and a 4-iodophenyl substituent. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles, pharmaceuticals, and functional materials . Its reactivity stems from the electron-withdrawing bromine and iodine atoms, which enhance electrophilic character at the α-position. This article provides a detailed comparison with structurally related compounds, focusing on synthesis, reactivity, physical properties, and applications.

Properties

CAS No. |

15250-48-3 |

|---|---|

Molecular Formula |

C10H10BrIO2 |

Molecular Weight |

368.99 g/mol |

IUPAC Name |

ethyl 2-bromo-2-(4-iodophenyl)acetate |

InChI |

InChI=1S/C10H10BrIO2/c1-2-14-10(13)9(11)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3 |

InChI Key |

DNXZCOQTMKLDDL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)I)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-2-(4-iodophenyl)acetate typically involves the esterification of 2-bromo-2-(4-iodophenyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the synthesis may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also help in maintaining consistent quality and reducing production costs.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium iodide in acetone for the Finkelstein reaction.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products: The major products formed depend on the type of reaction. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound .

Scientific Research Applications

Ethyl 2-bromo-2-(4-iodophenyl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-2-(4-iodophenyl)acetate involves its interaction with specific molecular targets. For instance, in Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination to form the final product . The presence of bromine and iodine atoms makes it a versatile intermediate for various synthetic applications.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs differ in the phenyl substituent (e.g., Br, NO₂, OMe, F) or ester group (e.g., ethyl, isopropyl). Below is a comparative analysis:

Substituent Impact:

- Electron-Withdrawing Groups (Br, NO₂, I): Increase electrophilicity at the α-carbon, facilitating nucleophilic substitution or cyclization reactions .

- Electron-Donating Groups (OMe) : Reduce reactivity but improve solubility in polar solvents .

- Halogen Size (I vs. Br) : The larger iodine atom enhances steric bulk and polarizability, influencing crystal packing (useful in X-ray crystallography) and radical stability .

Common Strategies:

- Alkylation of Phenols: Ethyl bromoacetate reacts with substituted phenols (e.g., p-nitrophenol) under basic conditions (K₂CO₃/KI) to form esters .

- Coupling Reactions : For example, ethyl 2-bromo-2-(4-bromophenyl)acetate is synthesized via nucleophilic substitution in DMF with TEA .

- Phosphorylation : Ethyl 2-bromo-2-(trimethoxyphenyl)acetate reacts with triethyl phosphite to form phosphorylated derivatives .

Key Differences:

- Reduction of Nitro Groups: Ethyl 2-bromo-2-(4-nitrophenyl)acetate is reduced to amino derivatives using Fe/NH₄Cl , whereas bromo/iodo analogs lack this pathway.

- Steric Effects : Bulky substituents (e.g., naphthyl) lead to side reactions, such as hydroxylation instead of nitrosation .

Reactivity:

- Photoredox Catalysis : Ethyl 2-bromo-2-(4-bromophenyl)acetate undergoes selective debromination under green light (-0.8 V vs. SCE), while aryl bromine requires blue light (-1.7 V) .

- Cyclization: Forms thiazoles (with thioamides) or benzoxazoles (with aminophenols) .

Physical Properties

- Melting Points: Electron-withdrawing groups (e.g., NO₂) increase melting points (e.g., 115°C for nitrophenyl analog ), while bulky substituents (e.g., naphthyl) result in oils .

- Solubility: Methoxy and amino groups enhance water solubility; halogenated analogs are more soluble in organic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.